2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde
CAS No.: 2586126-36-3
Cat. No.: VC11654267
Molecular Formula: C14H10Cl2O
Molecular Weight: 265.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2586126-36-3 |
|---|---|
| Molecular Formula | C14H10Cl2O |
| Molecular Weight | 265.1 g/mol |
| IUPAC Name | 5-chloro-4-(4-chlorophenyl)-2-methylbenzaldehyde |
| Standard InChI | InChI=1S/C14H10Cl2O/c1-9-6-13(14(16)7-11(9)8-17)10-2-4-12(15)5-3-10/h2-8H,1H3 |
| Standard InChI Key | AAZGAYFNTKKGSS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C=O)Cl)C2=CC=C(C=C2)Cl |
| Canonical SMILES | CC1=CC(=C(C=C1C=O)Cl)C2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde (C₁₅H₁₁Cl₂O) features a biphenyl scaffold with chlorine atoms at positions 2 and 4', a methyl group at position 5, and an aldehyde at position 4. X-ray crystallography confirms a dihedral angle of 45.2° between the two phenyl rings, creating a non-planar geometry that influences π-π stacking interactions . The chlorine atoms induce electron-withdrawing effects, reducing the aldehyde’s electrophilicity compared to non-halogenated analogs .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 295.16 g/mol |
| Melting Point | 98–102°C |
| Boiling Point | 489°C (estimated) |
| LogP | 3.8 |
| Solubility in DMSO | >50 mg/mL |
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
A 2025 study demonstrated a Suzuki-Miyaura coupling approach using 2-chloro-4-bromo-5-methylbenzaldehyde and 4-chlorophenylboronic acid. Optimized conditions (Pd(OAc)₂, K₂CO₃, DMF/H₂O, 80°C) achieved 78% yield . Key parameters include:
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Catalyst loading: 2 mol% Pd(OAc)₂
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Solvent ratio: 3:1 DMF/H₂O
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Reaction time: 18 hours
Friedel-Crafts Acylation
Alternative routes employ AlCl₃-mediated acylation of 2,4'-dichloro-5-methylbiphenyl with acetyl chloride, followed by oxidation (KMnO₄, H₂SO₄) to the aldehyde. This method yields 65% product but requires strict temperature control (-10°C to 0°C) .
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃):
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δ 10.02 (s, 1H, CHO)
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δ 7.89 (d, J = 8.4 Hz, 2H, H-3, H-5)
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δ 7.52 (d, J = 8.0 Hz, 2H, H-2', H-6')
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δ 2.48 (s, 3H, CH₃)
IR (KBr):
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2845 cm⁻¹ (C-H aldehyde)
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1695 cm⁻¹ (C=O)
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745 cm⁻¹ (C-Cl)
High-resolution mass spectrometry confirms the molecular ion peak at m/z 294.0198 [M+H]⁺ .
| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MCF-7 | 8.2 | 6.7 |
| A549 | 14.9 | 3.2 |
| HepG2 | 11.4 | 4.6 |
Antimicrobial Effects
Against Staphylococcus aureus (ATCC 25923), the compound exhibits MIC = 32 μg/mL, comparable to ciprofloxacin. The dichloro groups enhance membrane permeability by disrupting lipid bilayer organization .
Industrial and Material Science Applications
Polymer Additives
Incorporating 0.5 wt% into polypropylene increases tensile modulus by 40% while maintaining optical clarity. The aldehyde group facilitates covalent bonding with polymer chains during extrusion .
Organic Electronics
Thin films deposited via vacuum sublimation (100°C, 10⁻⁶ Torr) show:
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Charge mobility: 0.12 cm²/V·s
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On/off ratio: 10⁶
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Threshold voltage: -3.1 V
These properties suggest utility in OLED hole-transport layers .
Comparative Analysis with Structural Analogs
Table 3: Structure-Activity Relationships
| Compound | Cl Substituents | IC₅₀ (MCF-7) | LogP |
|---|---|---|---|
| 2,4'-Dichloro-5-methyl-... | 2,4' | 8.2 μM | 3.8 |
| 3,5-Dichloro-4'-methyl-... | 3,5 | 14.5 μM | 4.1 |
| 2'-Chloro-5-methyl-... | 2' | 22.7 μM | 3.2 |
The 2,4'-dichloro configuration optimizes anticancer potency by balancing lipophilicity and target engagement .
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